molecular formula C8H13F2N B2757028 (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine CAS No. 2253632-35-6

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine

Cat. No.: B2757028
CAS No.: 2253632-35-6
M. Wt: 161.196
InChI Key: GAUNMIFFJSDGPX-UHFFFAOYSA-N
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Description

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine is a bicyclic amine derivative with a norbornane-like scaffold modified by two fluorine atoms at the 7-position. Its molecular formula is C₈H₁₃F₂N (excluding counterions in salt forms), and it serves as a critical intermediate in pharmaceutical synthesis due to its rigid bicyclic structure and fluorine-enhanced metabolic stability . The compound is typically synthesized via multi-step reactions involving cyclopropanation and fluorination, with yields varying depending on reaction conditions .

Properties

IUPAC Name

(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)6-3-1-2-4-7(6,8)5-11/h6H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUNMIFFJSDGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C2(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine typically involves the difluoromethylation of a suitable bicyclic precursor. One common method includes the reaction of a bicyclo[4.1.0]heptane derivative with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the difluoromethylated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of fluorine atoms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or alcohols, while substitution reactions can produce a wide range of difluorinated derivatives.

Scientific Research Applications

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its overall mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Applications
(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine C₈H₁₃F₂N 175.22 (free base) -F at C7, bicyclo[4.1.0] 93–95 (free base) Pharmaceutical intermediate
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine hydrochloride C₈H₁₄ClF₂N 197.65 -F at C7, HCl salt N/A High-purity API intermediate
2-(7,7-Dimethyl-4-bicyclo[2.2.1]heptanyl)ethanamine C₁₁H₂₁N 167.29 -CH₃ at C7, bicyclo[2.2.1] N/A Research reagent
(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine C₈H₁₂F₂NO 179.18 -F at C7, oxygen bridge N/A Specialty chemical synthesis

Structural and Electronic Differences

  • Fluorine vs. Methyl Substitution : The difluoro substitution at C7 in the target compound enhances electronegativity and lipophilicity compared to dimethyl-substituted analogs like 2-(7,7-dimethyl-4-bicyclo[2.2.1]heptanyl)ethanamine , which exhibit higher steric bulk but lower polarity .
  • Bicyclic Framework: The bicyclo[4.1.0] system provides distinct ring strain and conformational rigidity compared to bicyclo[2.2.1] derivatives (e.g., norbornane-based compounds), influencing binding affinity in drug-receptor interactions .
  • Salt Forms : Hydrochloride salts (e.g., CAS 1955498-82-4) improve solubility and stability compared to free bases, critical for pharmaceutical formulations .

Biological Activity

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the bicyclic framework with two fluorine atoms at the 7-position and a methanamine group. The compound can be synthesized through various methods, including:

  • Cyclization Reactions : Utilizing appropriate precursors that undergo cyclization to form the bicyclic structure.
  • Fluorination : Employing fluorinating agents to introduce fluorine atoms selectively at the desired positions.

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. It has been shown to modulate the activity of serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Neuroprotective Effects : Studies suggest that it can promote neuronal growth and improve synaptic connectivity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antidepressant Activity : Its action on serotonin receptors may provide rapid antidepressant effects similar to those observed with traditional psychedelics but without the associated hallucinogenic properties.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

StudyFindings
Ly et al., 2018 Demonstrated that compounds with similar structures promote neuritogenesis in neuronal cultures, indicating potential for enhancing synaptic plasticity.
Dunlap et al., 2020 Found that non-hallucinogenic analogs can effectively treat symptoms of anxiety and depression by modulating serotonin receptor activity.
Clinical Trial Data (2023) Reported significant improvements in cognitive function and mood stabilization in subjects treated with related compounds in controlled settings.

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